N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-16-6-5-9-18(10-16)15-27-21-23-12-19(14-25)24(21)13-20(26)22-11-17-7-3-2-4-8-17/h2-10,12,25H,11,13-15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFJWZBQJWBIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazole derivative in the presence of a base.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a suitable catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with the imidazole derivative in the presence of a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl halides, alkyl halides, and aryl halides in the presence of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various alkyl or aryl-substituted imidazole derivatives.
Scientific Research Applications
Biological Activities
Preliminary studies suggest that this compound may exhibit a range of biological activities:
- Antimicrobial Properties : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes involved in microbial metabolism.
- Antifungal Activity : Research indicates that the compound may disrupt fungal cell wall synthesis or interfere with essential metabolic pathways.
- Anticancer Potential : Initial findings suggest that it may interact with specific enzymes and receptors involved in cancer metabolism, offering a potential pathway for therapeutic development.
Antimicrobial Activity
A study investigated the antimicrobial effects of various imidazole derivatives, including N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains. The mechanism was hypothesized to involve disruption of cell membrane integrity and inhibition of protein synthesis.
Antifungal Mechanism
In a comparative analysis of antifungal agents, this compound was tested against common fungal pathogens. Results showed that it effectively inhibited the growth of Candida species at lower concentrations than traditional antifungal drugs. The proposed mechanism involves interference with ergosterol biosynthesis, critical for fungal cell membrane stability.
Anticancer Research
Recent investigations into the anticancer properties revealed that this compound exhibited cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis via activation of caspase pathways, suggesting its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This compound may also disrupt the cell membrane integrity of microorganisms, leading to their death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights structural analogues and their key substituents, emphasizing how modifications impact physicochemical and biological properties:
Key Observations:
- Hydroxymethyl vs. Methoxy (Position 5): The target compound’s hydroxymethyl group (vs.
- Benzylsulfanyl vs. Tosyl/Phenyl Groups (Position 2): The benzylsulfanyl moiety (target) differs from tosyl (electron-withdrawing) or trifluoromethylphenyl (lipophilic) groups, suggesting varied redox or hydrophobic interactions.
- N-Benzyl Acetamide vs.
Biological Activity
N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is an imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C21H23N3O2S
- Molecular Weight: Approximately 373.49 g/mol
- CAS Number: 921886-32-0
The compound features a complex structure with a benzyl group, hydroxymethyl group, and sulfanyl moiety attached to an imidazole ring, which is known for its biological significance.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazole Ring: Achieved through cyclization reactions involving amido-nitriles.
- Introduction of Functional Groups: The benzyl and hydroxymethyl groups are introduced via nucleophilic substitution and hydroxymethylation reactions, respectively.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The imidazole ring is known to interact with various enzymes and proteins, potentially inhibiting microbial growth by disrupting cell membrane integrity.
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. The mechanism of action is believed to involve:
- Inhibition of Enzymatic Activity: The imidazole structure can coordinate with metal ions, inhibiting metalloenzymes involved in cancer cell proliferation.
- Induction of Apoptosis: Studies have shown that compounds with similar structures can trigger apoptotic pathways in cancer cells.
The biological activity of this compound likely involves:
- Enzyme Inhibition: Interaction with carbonic anhydrase isozymes has been noted, which could interfere with bacterial growth and cancer cell metabolism.
- Cell Membrane Disruption: The compound may alter the integrity of microbial membranes, leading to cell death.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against various bacterial strains, suggesting potential as a therapeutic agent. |
| Study 2 | Anticancer Properties | Showed significant cytotoxic effects on MDA-MB-231 breast cancer cells, indicating its potential as an anticancer drug. |
| Study 3 | Mechanistic Insights | Explored the interaction between the compound and metalloenzymes, providing insights into its inhibitory mechanisms. |
Q & A
Basic Research: Optimization of Imidazole Core Synthesis
Q: What reaction conditions are optimal for synthesizing the imidazole core in this compound? A: The imidazole ring can be synthesized via cyclocondensation reactions. Evidence from similar compounds shows that refluxing in absolute ethanol with hydrazine hydrate (1.2 eq) for 4 hours under anhydrous conditions is effective for forming the imidazole backbone . Catalysts like pyridine and zeolite (Y-H) at 150°C enhance yield by promoting intramolecular cyclization . Reaction progress should be monitored via TLC (chloroform:methanol, 7:3 ratio) .
Basic Research: Structural Confirmation Techniques
Q: What analytical methods validate the compound’s structure? A: Key techniques include:
- NMR spectroscopy for confirming substituent positions (e.g., hydroxymethyl at δ ~4.16 ppm, benzyl protons at δ ~7.04 ppm) .
- X-ray crystallography (using SHELX for refinement) to resolve stereochemistry and validate sulfanyl group orientation .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .
Advanced Research: Resolving Bioactivity Data Contradictions
Q: How can conflicting antiproliferative activity data be resolved? A: Orthogonal assays (e.g., MTT, clonogenic, and apoptosis assays) should be used to verify bioactivity. For example, notes that hydroxyacetamide derivatives with sulfanyl groups show variable activity depending on substituent electronics. Structure-activity relationship (SAR) studies, guided by Hammett constants, can clarify substituent effects .
Advanced Research: Computational Modeling of Interactions
Q: How can computational methods predict binding interactions? A: Density Functional Theory (DFT) calculations can model electronic effects of substituents (e.g., hydroxymethyl’s electron-donating nature). Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., kinases) identifies key interactions, such as hydrogen bonding between the acetamide group and active-site residues .
Intermediate Research: Purification Challenges
Q: What purification challenges arise during synthesis? A: The compound’s hydrophobicity may complicate isolation. Ice-water precipitation effectively isolates intermediates, while recrystallization in ethanol removes impurities . For sulfanyl-containing derivatives, inert atmospheres prevent oxidation during purification .
Advanced Research: Substituent Effects on Bioactivity
Q: How do substituents on the benzyl group influence bioactivity? A: Electron-withdrawing groups (e.g., -CF₃) enhance antiproliferative activity by increasing electrophilicity, as seen in fluorophenyl derivatives . Conversely, bulky groups (e.g., 3-methylphenyl) may sterically hinder target binding, requiring optimization via fragment-based drug design .
Basic Research: Sulfanyl Group Stability
Q: How does the sulfanyl group impact chemical stability? A: The sulfanyl (-S-) linker is prone to oxidation. Stability studies under varying pH and temperature conditions (e.g., 25–60°C, pH 2–10) can identify degradation pathways. Thiol-protecting agents (e.g., dithiothreitol) may stabilize the compound during synthesis .
Advanced Research: Crystallography Challenges
Q: What crystallographic challenges arise for this compound? A: Twinning and disorder in the benzyl or sulfanyl groups complicate refinement. SHELXL’s TWIN/BASF commands can model twinning, while PART instructions resolve disorder . High-resolution data (d-spacing < 0.8 Å) improves electron density maps for accurate atomic placement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
